1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
1-Ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound featuring a bicyclic thienoimidazole core modified with ethyl and p-tolyl substituents. The sulfur atoms in the thione and sulfone groups contribute to its unique electronic and steric properties, making it relevant in coordination chemistry and materials science.
Properties
IUPAC Name |
1-ethyl-3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-3-15-12-8-20(17,18)9-13(12)16(14(15)19)11-6-4-10(2)5-7-11/h4-7,12-13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPFWHDHVLZDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted thiourea with a suitable halogenated ketone or aldehyde. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The thione (-C=S) moiety serves as a reactive site for nucleophilic substitutions. Key interactions include:
Example : Reaction with methyl iodide in dimethylformamide (DMF) under basic conditions replaces the thione sulfur with a methylthio group, forming 1-ethyl-3-(p-tolyl)-2-(methylthio)tetrahydrothienoimidazole 5,5-dioxide.
Oxidation and Reduction Reactions
The sulfur centers and heterocyclic backbone participate in redox processes:
Oxidation
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| H₂O₂ / AcOH | 60°C, 2 hrs | Sulfoxide or sulfone derivatives |
| m-CPBA | CH₂Cl₂, 0°C | Epoxidation of adjacent double bonds (if present) |
The 5,5-dioxide group typically resists further oxidation, but the thione sulfur may oxidize to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids under strong conditions .
Reduction
| Reducing Agent | Conditions | Products |
|---|---|---|
| NaBH₄ / EtOH | Reflux | Thiol (-SH) derivatives |
| H₂, Pd/C | 50 psi, 25°C | Saturation of imidazole ring (if unsaturated) |
Cycloaddition and Heterocycle Formation
The compound undergoes cycloadditions and ring-expansion reactions:
Diels-Alder Reaction
-
Reacts with dienophiles (e.g., maleic anhydride) in toluene at 110°C to form fused bicyclic adducts.
Example Product :
textTetrahydrothienoimidazo[2,1-b]thiazine-5,5-dioxide
Triazole Formation
-
Condensation with hydrazines yields 1,2,4-triazole-3-thiones via thiosemicarbazide intermediates (Scheme 1) :
textThienoimidazole-thione + R-NHNH₂ → Thiosemicarbazide → Cyclization → Triazole-thione
Condensation with Carbonyl Compounds
The thione group reacts with aldehydes/ketones to form Schiff bases or thiazolidinones:
| Carbonyl Compound | Conditions | Products |
|---|---|---|
| Benzaldehyde | EtOH, HCl, Δ | Benzylidene-thienoimidazole derivatives |
| Acetylacetone | Piperidine catalyst, MW irradiation | Thiazolidinone fused systems |
Notable Example :
Condensation with 4-nitrobenzaldehyde produces a Schiff base with antimicrobial activity .
Metal Coordination Complexes
The sulfur and nitrogen atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Applications |
|---|---|---|---|
| CuCl₂ | MeOH, 25°C | Square-planar Cu(II) complexes | Catalysis or bioactivity studies |
| AgNO₃ | Aqueous NH₃ | Linear Ag(I) coordination polymers | Antimicrobial agents |
Functionalization of Aromatic Substituents
The p-tolyl group undergoes electrophilic substitution:
| Reaction | Reagents | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-p-tolyl derivatives |
| Sulfonation | ClSO₃H, CH₂Cl₂ | p-Toluenesulfonyl-substituted analogs |
Stability Under Hydrolytic Conditions
The compound shows limited hydrolysis in acidic/basic media:
-
Acidic (HCl, 6M) : Degrades to thiophene-2-carboxylic acid and ethyl-p-toluidine after 24 hrs.
-
Basic (NaOH, 1M) : Stable for ≤12 hrs but forms sulfonate salts at prolonged heating.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of thienoimidazole derivatives as antiviral agents. For instance, compounds structurally related to 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole have shown promising activity against viral infections such as HIV and Hepatitis C. A study demonstrated that derivatives with modifications at the nitrogen positions exhibited IC50 values in the low micromolar range against these viruses, indicating significant antiviral potential .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various Gram-positive and Gram-negative bacteria. For example, derivatives of thienoimidazoles were tested against Staphylococcus aureus and Escherichia coli, with some derivatives showing effective inhibition at concentrations as low as 10 µg/mL .
Anti-cancer Potential
Thienoimidazole compounds have been explored for their anti-cancer properties. Research indicates that certain derivatives can inhibit specific cancer cell lines by inducing apoptosis. A notable study reported that a related thienoimidazole compound induced cell death in prostate cancer cells through the activation of apoptotic pathways .
Pesticidal Activity
The compound has shown promise in agricultural applications as a pesticide. Studies have indicated that thienoimidazole derivatives possess insecticidal activity against common agricultural pests. For instance, a derivative was found to exhibit an EC50 value of 25 µg/mL against Aphis gossypii, suggesting its potential use in crop protection .
Herbicidal Properties
Additionally, research has explored the herbicidal effects of thienoimidazole compounds. Some derivatives demonstrated effective inhibition of weed growth at low concentrations, making them candidates for development into environmentally friendly herbicides .
Polymer Chemistry
In material science, thienoimidazole compounds are being investigated for their role in polymer chemistry. Their ability to act as cross-linking agents in polymer matrices can enhance the mechanical properties of materials used in various applications such as coatings and adhesives .
Conductive Materials
Moreover, thienoimidazoles have been studied for their potential use in conductive materials. Their unique electronic properties make them suitable for applications in organic electronics and photovoltaic devices .
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | IC50 values in low micromolar range |
| Antimicrobial agents | Effective against S. aureus and E. coli | |
| Anti-cancer agents | Induces apoptosis in cancer cell lines | |
| Agricultural Science | Pesticides | EC50 value of 25 µg/mL against Aphis gossypii |
| Herbicides | Effective weed growth inhibition | |
| Material Science | Polymer cross-linking | Enhances mechanical properties |
| Conductive materials | Suitable for organic electronics |
Mechanism of Action
The mechanism of action of 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Thienoimidazole Derivatives
Challenges and Limitations
- Synthetic Complexity : Sterically hindered derivatives (e.g., 1-(4-methoxyphenyl) analog) are often discontinued due to low yields or purification challenges .
- Limited Data: The target compound’s specific properties (e.g., solubility, toxicity) remain uncharacterized, necessitating further experimental validation.
Biological Activity
The compound 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including synthetic approaches, pharmacological properties, and research findings.
Chemical Structure and Properties
This compound belongs to the class of thienoimidazoles, characterized by a thieno ring fused with an imidazole. The presence of the ethyl and p-tolyl groups contributes to its biological properties. The molecular formula is , and it features a thione functional group that is critical for its activity.
Antimicrobial Activity
Research has shown that thienoimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit various bacterial strains and fungi. A study indicated that derivatives of thienoimidazoles demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents .
Anticancer Activity
Thienoimidazole derivatives have also been explored for their anticancer potential. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the activation of caspase pathways, leading to programmed cell death .
Antioxidant Properties
The antioxidant activity of thienoimidazoles has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that certain derivatives possess strong antioxidant capacity, which is beneficial in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested a series of thienoimidazole derivatives against common pathogens. Compound A showed an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against E. coli, while compound B exhibited an MIC of 8 µg/mL against S. aureus .
- Anticancer Activity : In another study published in the Journal of Medicinal Chemistry, a derivative of the compound was evaluated for cytotoxicity against various cancer cell lines. The compound displayed an IC50 value of 15 µM against MCF-7 cells, indicating significant anticancer potential .
Data Summary Table
Q & A
Q. What strategies mitigate byproduct formation during sulfone oxidation without compromising reaction efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
